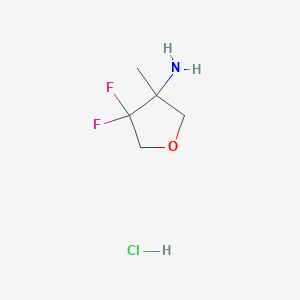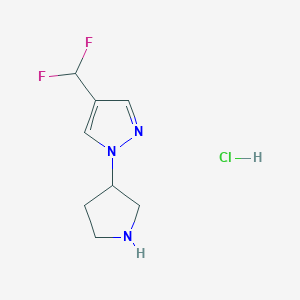
5-(4-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Vue d'ensemble
Description
5-(4-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole, or 5-FPT, is a synthetic compound that has recently been studied for its potential applications in scientific research. 5-FPT is a type of triazole, which is an organic compound that contains three nitrogen atoms in a five-membered ring. This compound has been studied for its ability to act as a ligand in coordination complexes and for its potential applications in catalysis and drug design.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 5-(4-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has been utilized in the synthesis of novel 1,2,3-triazoles with potential antimicrobial activity. A study demonstrated the click 1,4-regioselective synthesis of derivatives containing a fluorinated 1,2,4-triazole moiety and a lipophilic side chain. These derivatives exhibited promising antimicrobial potency against a variety of bacteria and fungi, highlighting the compound's role in developing new antimicrobial agents (Rezki et al., 2017).
Antimicrobial and Analgesic Potential
Another application involves the creation of (benzylideneamino)triazole–thione derivatives of flurbiprofen, incorporating the 5-(4-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole framework. These compounds demonstrated significant in vivo analgesic activity, offering a potential new pathway for pain management solutions (Zaheer et al., 2021).
Physical and Chemical Analysis
The compound's derivatives also facilitated detailed experimental and theoretical analyses of intermolecular interactions in 1,2,4-triazoles, providing insights into the nature and energetics of these interactions. Such studies are crucial for understanding the physical and chemical properties of triazole derivatives and their potential applications in various fields (Shukla et al., 2014).
Luminescence Sensing
Lanthanide metal–organic frameworks incorporating the triazole-containing ligand demonstrated the ability for luminescence sensing of metal ions and nitroaromatic compounds, suggesting applications in environmental monitoring and safety (Wang et al., 2016).
Fluoride Ion Sensing
Urea-linked 1,2,3-triazole-based sensors synthesized from 5-(4-fluorophenyl)-1-(prop-2-yn-1-yl)urea showcased selective sensing for fluoride ions, indicating their potential use in environmental and health-related fluoride monitoring (Rani et al., 2020).
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-1-prop-2-ynyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3/c1-2-7-15-11(8-13-14-15)9-3-5-10(12)6-4-9/h1,3-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDPEBGCYCAQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CN=N1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(azetidin-3-yl)methyl]benzoate hydrochloride](/img/structure/B1492308.png)


![3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492311.png)
![(2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492313.png)
![(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492317.png)
![(2E)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492318.png)
![(2E)-3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492319.png)
![(3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1492320.png)
![(3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1492321.png)


![3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492329.png)
![3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492330.png)